

Felypressin Acetate: A Technical Guide on Structure and Function

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Compound of Interest		
Compound Name:	Felypressin Acetate	
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Abstract

Felypressin acetate is a synthetic nonapeptide analogue of the posterior pituitary hormone vasopressin. It functions as a selective agonist for the vasopressin V1a receptor, leading to vasoconstriction. This property has led to its primary clinical use as an adjunct to local anesthetics in dentistry, where it prolongs the duration of anesthesia and reduces systemic absorption and toxicity of the anesthetic agent. This technical guide provides a comprehensive overview of the structure, physicochemical properties, and pharmacology of felypressin acetate, with a focus on its mechanism of action, receptor signaling, and physiological effects. Detailed experimental protocols for key assays and quantitative data are presented to support further research and development.

Structure and Physicochemical Properties

Felypressin is a cyclic nonapeptide with a disulfide bridge between the two cysteine residues. The acetate salt form enhances its stability and solubility.

Amino Acid Sequence: Cys-Phe-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH2 (Disulfide bridge: Cys1-Cys6)[1]

IUPAC Name: (2S)-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13,16-



dibenzyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide;acetic acid

Synonyms: 2-(L-Phenylalanine)-8-L-lysine vasopressin, PLV-2, Octapressin[2]

Property	Value	Reference
Molecular Formula	C46H65N13O11S2 · xC2H4O2	[3][4][5]
Molecular Weight	1040.22 g/mol (free base)	[3][4][5]
Appearance	White to off-white powder	[5]
Solubility	Soluble in water	[5]
Purity	≥95%	[3]

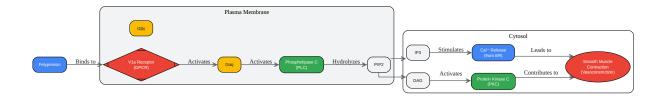
Function and Mechanism of Action

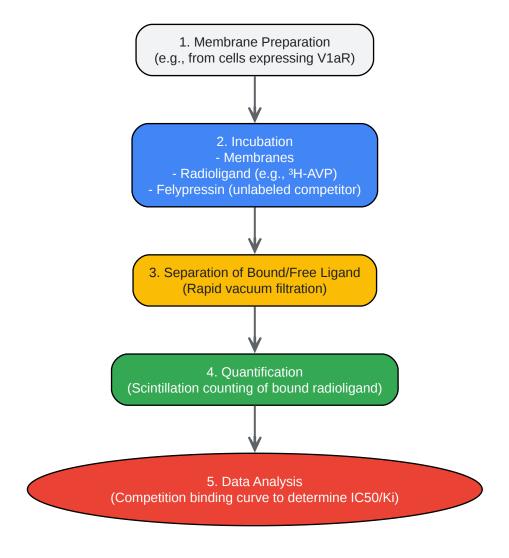
Felypressin functions as a vasoconstrictor by selectively agonizing the vasopressin V1a receptor.[6] This receptor is a G protein-coupled receptor (GPCR) predominantly found on vascular smooth muscle cells.[7]

Vasopressin V1a Receptor Signaling Pathway

The binding of felypressin to the V1a receptor initiates a downstream signaling cascade mediated by the Gq/11 family of G proteins.[8]







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